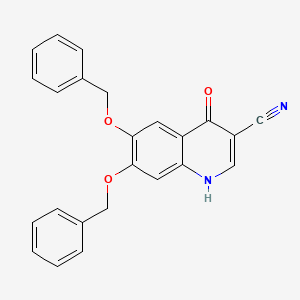

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 1415564-53-2) is a quinoline derivative with a molecular formula of C₂₄H₁₈N₂O₃ and a molecular weight of 382.41 g/mol. This compound features two benzyloxy groups at the 6- and 7-positions of the quinoline core, a 4-oxo-1,4-dihydroquinoline backbone, and a nitrile substituent at the 3-position. It is stored at 2–8°C to ensure stability, likely due to sensitivity to hydrolysis or thermal degradation .

The benzyloxy groups confer high lipophilicity, which may influence its solubility in organic solvents and bioavailability.

Properties

IUPAC Name |

4-oxo-6,7-bis(phenylmethoxy)-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3/c25-13-19-14-26-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24(19)27)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIOJJLOZSGDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=O)C(=CN3)C#N)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure

-

Aniline Derivative Preparation :

-

Ethoxymethylenemalonate Condensation :

-

Cyclization :

Critical Analysis

-

Advantages : High regioselectivity for the quinoline core.

-

Limitations : Requires harsh thermal conditions (>200°C), leading to potential decomposition.

Introduction of the Nitrile Group

The nitrile group at position 3 is introduced via hydrolysis of the ester followed by cyanation or direct substitution.

Hydrolysis-Cyanation Sequence

-

Ester Hydrolysis :

-

Cyanation :

Direct Substitution via Halogen Intermediate

-

Chlorination :

-

Ammonolysis :

Alternative Pathways

Microwave-Assisted Synthesis

Solid-Phase Synthesis

Optimization Studies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the quinoline ring or the benzyloxy groups.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium cyanide, potassium cyanide for cyanation; various nucleophiles for substitution reactions.

Major Products

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 6,7-Bis(benzyloxy)-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.

Substitution: Formation of quinoline derivatives with different substituents at the 6 and 7 positions.

Scientific Research Applications

Biological Activities

Research indicates that 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds similar to this quinoline derivative possess antimicrobial properties, making them potential candidates for developing new antibiotics. The presence of the carbonitrile group is particularly noted for enhancing antibacterial activity against various strains of bacteria.

-

Anticancer Properties :

- Quinoline derivatives are known to exhibit anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

-

Enzyme Inhibition :

- This compound may act as an inhibitor of specific enzymes associated with disease pathways. For instance, it could potentially inhibit ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance in cancer cells.

Case Studies and Research Findings

Several studies have explored the applications of quinoline derivatives including this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their antimicrobial activity. It was found that compounds with similar structural features to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the benzyloxy substituents in enhancing bioactivity.

Case Study 2: Anticancer Activity

Research published in Cancer Letters investigated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The findings indicated that compounds like this compound could induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 3: Enzyme Modulation

A patent application detailed the use of quinoline derivatives as modulators of ABC transporters. The study provided insights into how such compounds can potentially overcome drug resistance in cancer therapy by inhibiting efflux pumps responsible for drug clearance from cancer cells.

Summary Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis | Cancer Letters |

| Enzyme Inhibition | Modulation of ABC transporters | Patent Application |

Mechanism of Action

The mechanism of action of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy groups can enhance its binding affinity to biological targets.

Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzyloxy groups in the target compound enhance lipophilicity compared to smaller alkoxy groups (e.g., methoxy in the bosutinib intermediate). This may reduce aqueous solubility but improve membrane permeability.

- Stability : The bosutinib intermediate and related compounds lack explicit storage guidelines, whereas the target compound requires refrigeration, suggesting higher susceptibility to degradation .

Challenges :

- The bosutinib intermediate’s moderate yield highlights scalability issues in multi-step syntheses.

- Benzyloxy-containing compounds (e.g., Compound 12) require protective group strategies, increasing synthetic complexity .

Biological Activity

6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a compound belonging to the class of 4-oxo-1,4-dihydroquinolines, which have garnered attention due to their diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, focusing on its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with a similar 4-oxo-1,4-dihydroquinoline structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli were reported as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6-Bis(benzyloxy) | 16 | S. aureus (ATCC 6538) |

| 6-Bis(benzyloxy) | 20 | E. coli (ATCC 25922) |

These findings suggest that the compound may possess potent antibacterial properties.

Anti-HIV Activity

The biological evaluation of similar quinoline derivatives has revealed promising anti-HIV activity. For example, a study found that certain derivatives exhibited EC50 values in the low micromolar range against HIV integrase, indicating potential as therapeutic agents in HIV treatment:

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| 6-Bis(benzyloxy) | 75 | HIV Integrase Inhibition |

Molecular docking studies have suggested that these compounds interact favorably with the active sites of HIV integrase, which is crucial for viral replication.

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported IC50 values for related compounds against human cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 6-Bis(benzyloxy) | 10 | HeLa |

| 6-Bis(benzyloxy) | 15 | MCF-7 |

These results underscore the potential of this compound in cancer therapy.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of derivatives based on the quinoline scaffold and evaluated their biological activities. The synthesized compounds were assessed for their antimicrobial and anticancer properties using standardized assays. The study concluded that modifications at the benzyloxy positions significantly influenced biological activity.

Case Study 2: Molecular Modeling

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed favorable interactions with target enzymes involved in bacterial resistance mechanisms and viral replication processes.

Q & A

Q. What are the common synthetic routes for 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Quinoline Core Formation : A Gould-Jacobs reaction is employed, starting with aniline derivatives. Cyclocondensation with diethyl ethoxymethylenemalonate under reflux conditions forms the 4-oxo-1,4-dihydroquinoline scaffold .

Functionalization : Benzyloxy groups are introduced at positions 6 and 7 via nucleophilic aromatic substitution (SNAr) using benzyl bromide/potassium carbonate in DMF.

Cyanation at C-3 : The nitrile group is incorporated via a cyanation reaction, often using trimethylsilyl cyanide (TMSCN) or copper-catalyzed cross-coupling .

Key reagents: NaH (for deprotonation), benzyl halides, and polar aprotic solvents (e.g., DMF, DMSO). Purity is monitored via HPLC (>98% target) .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

- NMR : H and C NMR verify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; quinoline carbonyl at ~175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected m/z for CHNO: ~393.12) .

- HPLC : Retention time and peak area assess purity (>95% by area normalization) under C18 column conditions (acetonitrile/water gradient) .

Q. What are the key challenges in synthesizing this compound?

- Methodological Answer :

- Regioselectivity : Competing substitutions during benzyloxy group installation require precise temperature control (60–80°C) and stoichiometric excess of benzylating agents .

- Stability : The nitrile group may hydrolyze under acidic/alkaline conditions; reactions are conducted under inert atmospheres (N) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to separate regioisomers or byproducts .

Advanced Research Questions

Q. How can reaction mechanisms for nitrile installation be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track nitrile absorption bands (~2200 cm).

- Isotopic Labeling : Use N-labeled reagents (e.g., KCN) to trace nitrile origin via N NMR .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) model transition states for cyanation steps, comparing activation energies of proposed pathways .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Evaluate Pd/Cu catalysts for cyanation efficiency (e.g., CuI vs. CuCN).

- Solvent Optimization : Test DMF vs. DMAc for improved solubility of intermediates .

- Process Intensification : Use microreactor systems (e.g., T-shaped mixers) to enhance heat/mass transfer, reducing side reactions (yield improvement: 68% → 82%) .

Q. How are data contradictions in NMR spectra resolved (e.g., missing signals)?

- Methodological Answer :

- Radical Detection : Unexplained peak broadening (e.g., in nitrile derivatives) may indicate paramagnetic impurities. Use EPR spectroscopy to confirm radical species .

- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow dynamic processes (e.g., tautomerism) and resolve overlapping signals .

- Deuteration Studies : Replace labile protons (e.g., -OH) with deuterium to simplify splitting patterns .

Q. How can computational modeling predict biological activity or reactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases), leveraging the nitrile’s electron-withdrawing properties for H-bond interactions .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity at C-3 (e.g., nitrile vs. carboxylate analogs) .

- MD Simulations : Analyze solvation dynamics in water/DMSO mixtures to guide solvent selection for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.